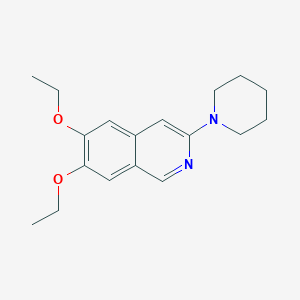
6,7-diethoxy-3-(1-piperidinyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-diethoxy-3-(1-piperidinyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. It is a derivative of isoquinoline that has shown promising results in scientific research. This compound has been studied for its potential use in the treatment of various diseases due to its unique properties.
Mécanisme D'action
The mechanism of action of 6,7-diethoxy-3-(1-piperidinyl)isoquinoline is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
6,7-diethoxy-3-(1-piperidinyl)isoquinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. In addition, it has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,7-diethoxy-3-(1-piperidinyl)isoquinoline in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes it a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6,7-diethoxy-3-(1-piperidinyl)isoquinoline. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of epilepsy. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 6,7-diethoxy-3-(1-piperidinyl)isoquinoline involves the reaction between 1,2,3,4-tetrahydroisoquinoline and ethyl bromoacetate in the presence of potassium carbonate. The resulting product is then treated with piperidine to obtain the final product. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
6,7-diethoxy-3-(1-piperidinyl)isoquinoline has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
6,7-diethoxy-3-piperidin-1-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-21-16-10-14-12-18(20-8-6-5-7-9-20)19-13-15(14)11-17(16)22-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVUYEAMIPFNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C=NC(=CC2=C1)N3CCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-3-piperidin-1-ylisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)



![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)

